molecular formula C46H90O4S B14563840 Dihexadecyl 7,7'-sulfanediyldiheptanoate CAS No. 61549-05-1

Dihexadecyl 7,7'-sulfanediyldiheptanoate

Cat. No.: B14563840
CAS No.: 61549-05-1
M. Wt: 739.3 g/mol
InChI Key: IFHOHAGGUJTIBA-UHFFFAOYSA-N
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Description

Dihexadecyl 7,7’-sulfanediyldiheptanoate is a chemical compound with the molecular formula C32H66S2. It is also known as dihexadecyl disulfide. This compound is characterized by the presence of two hexadecyl groups connected by a disulfide bond, making it a member of the disulfide family. It is primarily used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexadecyl 7,7’-sulfanediyldiheptanoate can be synthesized through the reaction of hexadecanethiol with sulfur or sulfur-containing compounds. The reaction typically involves the oxidation of hexadecanethiol to form the disulfide bond. The reaction conditions often include the use of an oxidizing agent such as hydrogen peroxide or iodine in an organic solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of dihexadecyl 7,7’-sulfanediyldiheptanoate involves large-scale oxidation processes. The raw materials, hexadecanethiol and sulfur, are reacted in controlled environments to ensure the efficient formation of the disulfide bond. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dihexadecyl 7,7’-sulfanediyldiheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dihexadecyl 7,7’-sulfanediyldiheptanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other disulfide compounds.

    Biology: Employed in the study of disulfide bond formation and cleavage in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable liposomes.

    Industry: Utilized in the production of surfactants and lubricants.

Mechanism of Action

The mechanism of action of dihexadecyl 7,7’-sulfanediyldiheptanoate involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides. This interaction can affect the protein’s structure and function, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihexadecyl 7,7’-sulfanediyldiheptanoate is unique due to its long hexadecyl chains, which provide it with distinct physical and chemical properties. These long chains contribute to its hydrophobic nature and make it suitable for applications in surfactants and lubricants. Additionally, its ability to form stable disulfide bonds makes it valuable in biochemical and pharmaceutical research .

Properties

CAS No.

61549-05-1

Molecular Formula

C46H90O4S

Molecular Weight

739.3 g/mol

IUPAC Name

hexadecyl 7-(7-hexadecoxy-7-oxoheptyl)sulfanylheptanoate

InChI

InChI=1S/C46H90O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-35-41-49-45(47)39-33-27-31-37-43-51-44-38-32-28-34-40-46(48)50-42-36-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3

InChI Key

IFHOHAGGUJTIBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCSCCCCCCC(=O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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